4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. . It has shown promising results in various scientific studies, making it a compound of interest for further research and development.
Preparation Methods
The synthesis of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolopyrimidine derivatives . The reaction conditions typically involve the use of chlorine atoms in specific positions and trichloromethyl groups. The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dechlorinated products .
Scientific Research Applications
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the preparation of compounds with antibacterial and antitumor activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This compound also exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . Additionally, it has been shown to induce apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is also used in the preparation of antibacterial and antitumor agents.
2-bromo-5H-pyrrolo[3,2-d]pyrimidine: This derivative has similar applications but differs in its halogen substituent.
2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Another similar compound with a different halogen substituent, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3/c16-14-13-12(18-15(19-14)10-6-7-10)8-11(17-13)9-4-2-1-3-5-9/h1-5,8,10,17H,6-7H2 |
InChI Key |
UQMURXZAUZBNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=N2)Cl)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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